molecular formula C14H14N4OS B280391 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B280391
M. Wt: 286.35 g/mol
InChI Key: DPTKXAJLIYECAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMBI, and it is a pyrazole derivative that has a benzothiazole moiety. EMBI has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EMBI is not fully understood. However, it has been suggested that EMBI exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. EMBI has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis. EMBI has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
EMBI has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EMBI inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EMBI has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that EMBI inhibits tumor growth and metastasis in animal models. EMBI has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EMBI has been found to exhibit neuroprotective effects by protecting neurons from oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using EMBI in lab experiments is its potential as a multi-targeted agent. EMBI has been found to inhibit various enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases. Another advantage is its low toxicity profile. EMBI has been found to exhibit low toxicity in animal models, making it a safe compound for further research. One limitation of using EMBI in lab experiments is its poor solubility in water. EMBI is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments.

Future Directions

There are several future directions for the research on EMBI. One direction is the development of EMBI derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of EMBI. Further studies are needed to fully understand how EMBI exerts its pharmacological effects. Another direction is the evaluation of EMBI in combination with other anticancer agents. Combination therapy has been shown to improve the efficacy of anticancer agents. Finally, the investigation of the potential of EMBI as a therapeutic agent for other diseases, such as neurodegenerative diseases, is another future direction.

Synthesis Methods

EMBI has been synthesized using various methods, including the reaction of 6-methyl-1,3-benzothiazol-2-amine and ethyl pyruvate in the presence of acetic acid and sodium acetate. The reaction mixture is heated at reflux for several hours, and the resulting product is purified by column chromatography. Another method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine and ethyl isonicotinate in the presence of potassium carbonate. The reaction mixture is heated at reflux for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

EMBI has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, EMBI has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. EMBI has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In the field of neuroscience, EMBI has been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and neurotoxicity.

properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(2)8-12(10)20-14/h4-8H,3H2,1-2H3,(H,16,17,19)

InChI Key

DPTKXAJLIYECAE-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.